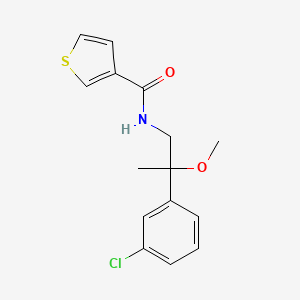

N-(2-(3-氯苯基)-2-甲氧基丙基)噻吩-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(2-(3-chlorophenyl)-2-methoxypropyl)thiophene-3-carboxamide” is a chemical compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophenes and their substituted derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of similar compounds often involves lithiation reactions . For instance, the synthesis of “4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide” was carried out using three successive direct lithiations and a bromination reaction starting from thiophene . The reactions were carried out at -78°C to room temperature over a period of 1 to 24 hours based on the reactivity of the electrophile .科学研究应用

合成技术和分子相互作用

合成和光化学:苯并呋并-和苯并噻并-菲并啶酮通过双重光化学脱氢环化反应的合成展示了相关甲酰胺的化学多功能性。这些化合物被合成并经受紫外氧化辐照,导致特定菲并啶酮的分离,证明了该化合物在复杂有机合成过程中的实用性 (Karminski-Zamola & Bajić,1989)。

脱芳构重排:具有特定取代基的噻吩-3-甲酰胺在用锂化试剂处理后会发生脱芳环化,导致形成新的环状化合物。这证明了该化合物在促进有机化学中的显着结构转变中的作用 (Clayden、Turnbull、Helliwell 和 Pinto,2004)。

荧光猝灭研究:研究不同溶剂中各种试剂对甲酰胺的荧光猝灭提供了对分子相互作用机制的见解。这些研究突出了该化合物在理解猝灭机制和溶剂环境对这些过程的影响方面的效用 (Patil 等,2013)。

聚合和材料科学应用

- 电化学聚合衍生物:对具有芳香取代基的三噻吩衍生物聚合的研究表明这些取代基对所得聚合物的聚合性和性能的影响。此类研究对于开发具有定制电性能的新材料至关重要 (Visy、Lukkari 和 Kankare,1994)。

生物活性和药物化学

- 抗炎和抗氧化活性:类似化合物的酸氯衍生物的合成和筛选用于体外抗炎和抗氧化活性,与布洛芬和抗坏血酸等标准药物相比显示出前景。这突出了这些化合物在治疗炎症和氧化应激中的潜在药用应用 (Kumar、Anupama 和 Khan,2008)。

未来方向

Thiophene and its derivatives have shown promising developments towards new technologies in electronics and have a wide variety of applications including agrochemical and pharmaceutical fields . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Future research could focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity.

作用机制

Target of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen, a 2-substituted thiophene, is known as a nonsteroidal anti-inflammatory drug .

Mode of Action

It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular function .

Biochemical Pathways

Thiophene derivatives are known to interact with various biochemical pathways, leading to a variety of biological effects .

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties, suggesting that they can induce various molecular and cellular changes .

属性

IUPAC Name |

N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO2S/c1-15(19-2,12-4-3-5-13(16)8-12)10-17-14(18)11-6-7-20-9-11/h3-9H,10H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMBKMSBGKSGBSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CSC=C1)(C2=CC(=CC=C2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(Furan-2-yl)-2-phenylethyl]prop-2-enamide](/img/structure/B2933044.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(5-methylisoxazol-3-yl)azetidine-3-carboxamide](/img/structure/B2933045.png)

![N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2933047.png)

![4-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide](/img/no-structure.png)

![1-[4-(3-Methyl-1-benzothiophene-2-carbonyl)piperazin-1-yl]but-2-yn-1-one](/img/structure/B2933057.png)

![2,5-dichloro-N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2933066.png)